![molecular formula C20H20N2O2 B2478196 Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207051-38-4](/img/structure/B2478196.png)
Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate
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Description
Methyl 4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and as an inhibitor of certain enzymes. In
Scientific Research Applications
Synthesis and Structural Studies
Novel Synthesis Approaches
Research has shown novel synthetic routes to create quinoline derivatives, emphasizing the versatility of such compounds in chemical synthesis. For instance, the Friedländer condensation has been utilized to prepare quinoline derivatives, highlighting the compound's importance in developing new chemical entities with potential biological activities (Kozubková et al., 2012). These synthetic methodologies are crucial for developing novel compounds with enhanced biological or physical properties.
Structural Characterization
Structural studies, including single-crystal X-ray diffraction and NMR spectroscopy, have provided detailed insights into the molecular structure of quinoline derivatives. This is essential for understanding the compound's interactions at the molecular level and designing compounds with specific properties (Jiang et al., 2003).
Medicinal Chemistry Applications
Anticancer Properties
Some derivatives of quinoline have demonstrated significant cytotoxic activity against various cancer cell lines, underscoring the potential of these compounds in anticancer drug development. For example, research has identified certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives with potent in vitro anticancer activity (Zhao et al., 2005). These findings are promising for the future development of quinoline-based anticancer therapies.
Potential for Alzheimer’s Disease Treatment
New hybrids combining quinoline structures have shown potential as dual inhibitors of acetyl- and butyrylcholinesterase, suggesting their utility in treating Alzheimer’s disease. This highlights the compound's role in creating multifunctional agents that could offer therapeutic benefits for neurodegenerative disorders (Makhaeva et al., 2020).
properties
IUPAC Name |
methyl 4-(4-propan-2-ylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13(2)14-8-10-15(11-9-14)21-18-12-19(20(23)24-3)22-17-7-5-4-6-16(17)18/h4-13H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJSOHLIHNEYCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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